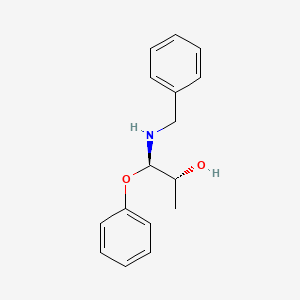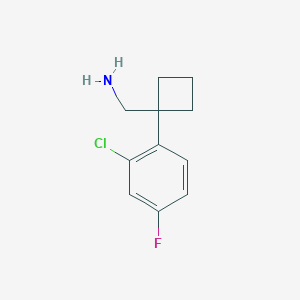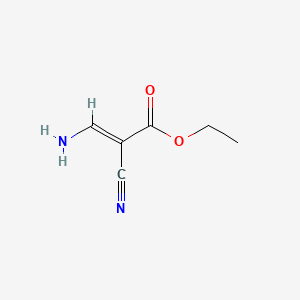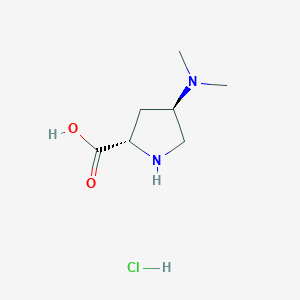
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate is a complex organic compound characterized by its multiple hydroxyl groups and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate typically involves the protection of hydroxyl groups followed by selective deprotection and esterificationThe reaction conditions often involve the use of protecting groups such as acetals or silyl ethers, and the esterification is typically carried out using benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and protection-deprotection strategies.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the benzoate ester play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the benzoate ester.
(2S,3S,4R,5R)-3,4,5,6-tetrahydroxyhexanoic acid: Similar hydroxyl group arrangement but with a carboxylic acid instead of a benzoate ester.
Uniqueness
The presence of the benzoate ester in (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16O7 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C13H16O7/c14-6-9(16)11(17)12(18)10(7-15)20-13(19)8-4-2-1-3-5-8/h1-5,7,9-12,14,16-18H,6H2/t9-,10-,11-,12-/m1/s1 |
Clave InChI |
UPGIVUDGJZHZTN-DDHJBXDOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11741758.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B11741788.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)


![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

